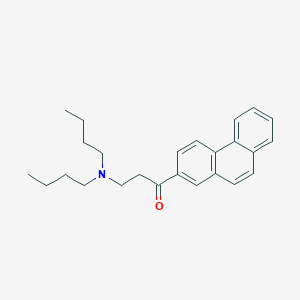
3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one is an organic compound that belongs to the class of ketones It features a phenanthrene moiety, which is a polycyclic aromatic hydrocarbon, and a dibutylamino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one typically involves the following steps:
Starting Materials: Phenanthrene, dibutylamine, and a suitable ketone precursor.
Reaction Conditions: The reaction may involve Friedel-Crafts acylation to introduce the ketone group onto the phenanthrene ring, followed by nucleophilic substitution to attach the dibutylamino group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The dibutylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: May be used in studies involving enzyme interactions or receptor binding.
Medicine
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one would depend on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The phenanthrene moiety may play a role in π-π interactions, while the dibutylamino group could be involved in hydrogen bonding or electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with dimethylamino instead of dibutylamino.
3-(Diethylamino)-1-(phenanthren-2-yl)propan-1-one: Similar structure but with diethylamino instead of dibutylamino.
Uniqueness
The uniqueness of 3-(Dibutylamino)-1-(phenanthren-2-yl)propan-1-one lies in its specific combination of the phenanthrene moiety and the dibutylamino group, which may confer unique chemical and physical properties, making it suitable for specific applications in organic synthesis, medicinal chemistry, and material science.
Properties
CAS No. |
6327-13-5 |
|---|---|
Molecular Formula |
C25H31NO |
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-(dibutylamino)-1-phenanthren-2-ylpropan-1-one |
InChI |
InChI=1S/C25H31NO/c1-3-5-16-26(17-6-4-2)18-15-25(27)22-13-14-24-21(19-22)12-11-20-9-7-8-10-23(20)24/h7-14,19H,3-6,15-18H2,1-2H3 |
InChI Key |
XPLILSRCNDJUDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















